molecular formula C12H22O2 B081253 3,7-Dimethyloct-6-en-2-yl acetate CAS No. 15103-31-8

3,7-Dimethyloct-6-en-2-yl acetate

Cat. No.: B081253
CAS No.: 15103-31-8
M. Wt: 198.3 g/mol
InChI Key: ZUFHJEXSOHWOKU-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-2-yl acetate is a branched-chain acetate ester characterized by a terpene-derived backbone. Its structure includes a double bond at position 6 of the octene chain and methyl groups at positions 3 and 7, with an acetate functional group at position 2 ().

Properties

CAS No.

15103-31-8

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

3,7-dimethyloct-6-en-2-yl acetate

InChI

InChI=1S/C12H22O2/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7,10-11H,6,8H2,1-5H3

InChI Key

ZUFHJEXSOHWOKU-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)C(C)OC(=O)C

Canonical SMILES

CC(CCC=C(C)C)C(C)OC(=O)C

Other CAS No.

15103-31-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-3,7-Dimethyloct-6-enyl Acetate

  • Structural Differences : Stereochemistry (S-configuration) at the acetate-bearing carbon.
  • Functional Impact: Enantiomeric differences may influence odor profiles or biological activity. For example, (S)-isomers often exhibit distinct sensory properties compared to racemic mixtures in terpenoid esters .
  • Applications : Likely used in high-value fragrances or flavorants, similar to other chiral terpene acetates.

3,7-Dimethyl-6-nonen-1-ol Acetate

  • Structural Differences: Longer carbon chain (nonen vs. octen) and acetate position (1-ol vs. 2-yl).
  • Physicochemical Impact : Increased chain length typically raises boiling point and reduces volatility. The NIST mass spectrometry data (m/z 212.3285) for this compound highlights its utility in analytical differentiation from shorter-chain analogs .
  • Applications: Potential use in sustained-release fragrance formulations due to lower volatility.

2-Methyl-6-methylideneoct-7-en-2-yl Acetate

  • Structural Differences : Double bond at position 7 (vs. 6) and methylidene group at position 5.
  • Functional Impact: Altered electron density and steric effects may modify reactivity in esterification or oxidation reactions. The compound’s synonyms (e.g., 7-acetoxy-7-methyl-3-methylene-1-octene) indicate structural ambiguity in naming, which complicates direct comparisons .
  • Applications : Possible intermediate in synthetic organic chemistry for cyclization reactions.

Vinyl Acetate

  • Structural Differences : Simple linear ester (CH₃COOCH=CH₂) without branching or terpene backbone.
  • Physicochemical Impact : Lower molecular weight (86 g/mol) and higher reactivity due to the vinyl group, making it unsuitable for applications requiring stability (e.g., cosmetics) .
  • Applications : Industrial polymer precursor (e.g., polyvinyl acetate) rather than fragrance components.

Table 1: Key Properties of 3,7-Dimethyloct-6-en-2-yl Acetate and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound Likely C₁₂H₂₀O₂ ~212 (estimated) Branched terpene, double bond Fragrances, chiral synthesis
(S)-3,7-Dimethyloct-6-enyl acetate C₁₂H₂₀O₂ ~212 Chiral center at C2 Premium fragrances
3,7-Dimethyl-6-nonen-1-ol acetate C₁₃H₂₄O₂ 212.33 Longer chain, 1-ol acetate Sustained-release formulations
2-Methyl-6-methylideneoct-7-en-2-yl acetate C₁₂H₂₀O₂ ~212 Methylidene group, double bond shift Synthetic intermediates
Vinyl acetate C₄H₆O₂ 86.09 Linear, reactive vinyl group Polymer production

Research Findings and Differentiation

  • Synthetic Pathways: Palladium-catalyzed allylic amination () and ZnCl₂-mediated thiazolidinone synthesis () are common methods for terpene derivatives. However, this compound likely requires stereoselective acetylation of geraniol or citronellol precursors.
  • Analytical Differentiation : Mass spectrometry (e.g., NIST data ) and gas chromatography (GC) retention indices are critical for distinguishing between positional isomers (e.g., double bond at C6 vs. C7).
  • Stability and Reactivity : Branched acetates exhibit greater oxidative stability compared to linear analogs (e.g., vinyl acetate) due to reduced electron density at the ester group .

Preparation Methods

Reaction Mechanism and Conditions

The conventional synthesis involves esterifying 3,7-dimethyloct-6-en-2-ol (citronellol) with acetic acid using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of citronellol attacks the electrophilic carbonyl carbon of acetic acid. A typical protocol involves refluxing equimolar ratios of citronellol and acetic acid with 1–2% (w/w) sulfuric acid at 110–120°C for 4–6 hours.

Limitations and Side Reactions

Excessive heating or prolonged reaction times may lead to dehydration of citronellol, forming α-terpinene or other dienes. Additionally, acid catalysts can promote isomerization of the double bond from the 6-position to the 8-position, reducing product specificity. Side products like diacetylated derivatives are minimized by controlling the molar ratio of acetic acid to citronellol (1:1.2) and employing fractional distillation for purification.

Enzymatic Transesterification in Ionic Liquids

Lipase-Catalyzed Synthesis

Pseudomonas fluorescens lipase immobilized in the ionic liquid [BMIM][NTF2] catalyzes transesterification between citronellol and vinyl acetate. This solvent-free system achieves 98% conversion at 40°C within 24 hours, with a substrate molar ratio of 1:3 (citronellol:vinyl acetate) and 10 mg/mL enzyme loading. The ionic liquid enhances enzyme stability, enabling reuse for up to five cycles without significant activity loss.

Table 1: Optimized Parameters for Enzymatic Transesterification

ParameterValue
Temperature40°C
Molar Ratio (Citronellol:Vinyl Acetate)1:3
Enzyme Loading10 mg/mL
Reaction Time24 hours
Conversion Efficiency98%
Solvent[BMIM][NTF2]

Kinetic Modeling

The reaction follows a ping-pong bi-bi mechanism with inhibition by the product, citronellyl acetate. The rate equation is expressed as:

v = \frac{Vm [A][B]}{KA [B] + KB [A] + [A][B] + \frac{K{IQ}[Q][B]}{K_{BQ}}}}

where Vm=6.15×103V_m = 6.15 \times 10^{-3} mmol/L/min, KA=2.11×103K_A = 2.11 \times 10^3 mmol/L, and KIQ=1.93K_{IQ} = 1.93 mmol/L. This model aids in scaling the reaction for industrial applications.

Industrial-Scale Production Methods

Batch Reactor Protocols

Large-scale synthesis uses stainless steel reactors with automated temperature and pressure controls. Citronellol and acetic acid are fed at a 1:1.5 molar ratio, with 0.5% (w/w) sulfuric acid. The mixture is heated to 115°C under nitrogen for 5 hours, achieving 85–90% conversion. Crude product is neutralized with sodium bicarbonate and distilled under reduced pressure (80°C, 15 mmHg) to isolate 3,7-dimethyloct-6-en-2-yl acetate with >99% purity.

Continuous-Flow Systems

Recent advancements employ microreactors for continuous esterification, reducing reaction time to 30 minutes. The system operates at 130°C with a residence time of 10 minutes, yielding 92% product. This method minimizes side reactions and improves energy efficiency.

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. Enzymatic Methods

ParameterAcid-CatalyzedEnzymatic
CatalystH₂SO₄Pseudomonas fluorescens lipase
SolventToluene[BMIM][NTF2]
Temperature110–120°C40°C
Reaction Time4–6 hours24 hours
Conversion Efficiency85–90%98%
Environmental ImpactHigh (acid waste)Low (reusable solvent)

Enzymatic methods excel in specificity and sustainability but require longer reaction times. Acid-catalyzed routes remain prevalent in industry due to lower upfront costs .

Q & A

Basic: What are the standard synthetic routes for 3,7-dimethyloct-6-en-2-yl acetate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The compound is typically synthesized via esterification of 3,7-dimethyloct-6-en-2-ol with acetic anhydride under acid catalysis. Key parameters include:

  • Catalyst selection : Concentrated sulfuric acid (H₂SO₄) is commonly used, but p-toluenesulfonic acid (PTSA) may reduce side reactions .
  • Temperature control : Reflux in methanol (65–70°C) ensures complete esterification while minimizing thermal degradation .
  • Purification : Recrystallization from ethanol or fractional distillation under reduced pressure improves yield and purity. For oily products, silica gel chromatography with hexane:ethyl acetate (4:1) is recommended .

Basic: What analytical techniques are most effective for characterizing this compound in complex mixtures?

Methodological Answer:

  • GC-MS : Provides molecular weight confirmation (base peak at m/z 196) and fragmentation patterns to distinguish isomers .
  • ¹H/¹³C NMR : Key signals include acetate methyl protons (δ 2.05 ppm, singlet) and olefinic carbons (δ 124–132 ppm) .
  • FT-IR : Ester carbonyl stretch at 1735–1745 cm⁻¹ and C-O-C asymmetric vibration near 1240 cm⁻¹ .
  • HPLC with UV detection (λ = 210 nm) is useful for quantifying trace impurities, but requires silylation derivatization for enhanced sensitivity .

Advanced: How can enantiomeric purity of (S)-3,7-dimethyloct-6-en-2-yl acetate be assessed, and what chiral stationary phases are optimal for resolution?

Methodological Answer:

  • Chiral GC : Use β-cyclodextrin-based columns (e.g., Cyclosil-B) with isothermal conditions (120°C) to resolve (R)- and (S)-enantiomers. Retention time differences of 1.2–1.5 minutes are typical .
  • Polarimetry : Specific rotation ([α]D²⁵) of +12.5° to +14.5° confirms (S)-configuration, but requires >98% purity to avoid misinterpretation .
  • Chiral HPLC : Lux Cellulose-2 columns with hexane:isopropanol (95:5) eluent achieve baseline separation (α = 1.8) .

Advanced: How do contradictory reports on the compound’s boiling point (e.g., 245–260°C) arise, and how can they be resolved experimentally?

Methodological Answer:
Discrepancies stem from:

  • Isomeric impurities : Co-eluting diastereomers or degradation products (e.g., dehydration derivatives) skew measurements. Validate purity via GC-MS before analysis .
  • Pressure calibration : Boiling points at reduced pressure (e.g., 10 mmHg) must be normalized using Antoine equation parameters. Cross-reference with NIST Standard Reference Data (SRD 69) .
  • Dynamic vs. static methods : Use a calibrated ebulliometer for dynamic measurements (±2°C accuracy) rather than distillation apparatus .

Advanced: What computational methods are suitable for predicting the environmental fate of this compound on indoor surfaces?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model adsorption energies on silica (≈ −45 kJ/mol) and cellulose (≈ −38 kJ/mol) using OPLS-AA force fields. Correlate with experimental microspectroscopic data (e.g., AFM-IR) .
  • QSPR models : Predict biodegradation half-life (t₁/₂) using EPI Suite™, but validate with OECD 301F assays to address inherent model biases .
  • Indoor air-surface partitioning : Apply the Langmuir isotherm under 25–50% relative humidity to quantify volatilization rates .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. inactive) be reconciled in structure-activity studies?

Methodological Answer:

  • Dose-response validation : Use standardized MIC assays (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Test concentrations from 0.1–100 µg/mL in triplicate .
  • Stereochemical impact : Compare (R)- and (S)-enantiomers, as bioactivity often resides in one configuration. For example, (S)-isomers may show 5–10× higher efficacy .
  • Synergistic effects : Screen with adjuvants (e.g., efflux pump inhibitors) to unmask latent activity .

Advanced: What strategies mitigate acyl migration during the synthesis of analogs like 3,7-dimethyloct-6-en-2-yl propionate?

Methodological Answer:

  • Low-temperature acylation : Use propionic anhydride at 0–5°C with DMAP catalysis to reduce kinetic side reactions .
  • Protecting groups : Temporarily protect the tertiary alcohol with TBSCl before acylation, then deprotect with TBAF .
  • In situ monitoring : Track migration via ¹H NMR (disappearance of δ 4.85 ppm acetate proton) and adjust reaction time accordingly .

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